![molecular formula C10H8N2O3 B054196 Tyrphostin A46 CAS No. 122520-85-8](/img/structure/B54196.png)
Tyrphostin A46
Übersicht
Beschreibung
Tyrphostin A46, also known as Tyrphostin AG 99, is a potent, cell-permeable, and reversible inhibitor of EGFR (epidermal growth factor receptor) and EGF-dependent cell proliferation . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .
Molecular Structure Analysis
Tyrphostin A46 has a molecular structure characterized by an all β-sheet structure . It is a β-sandwich containing a co-purified molecule of myristic acid inside a hydrophobic pocket .
Chemical Reactions Analysis
Tyrphostin A46, like other tyrphostins, is known to undergo efficient photochemical transformations in solution as well as in the solid state . The degradation in the solution was due to the photoisomerization into their E-isomers .
Physical And Chemical Properties Analysis
Tyrphostin A46 has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
Tyrphostin A46 is a membrane soluble protein tyrosine kinase inhibitor that primarily blocks Jak2 and Jak3 kinases . This inhibition plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism .
Anticancer Agent
Tyrphostin A46 is clinically used as an anticancer agent . It has shown effectiveness in inhibiting the proliferation and expansion of cancer cells .
Treatment of Inflammatory and Autoimmune Diseases
Tyrphostin A46 has been effective in various models of inflammatory and autoimmune diseases . This includes its use in the prevention of allograft transplant rejection and experimental autoimmune disease .
Treatment of Osteoarthritis
In a study, Tyrphostin A46 was used to treat collagenase-induced osteoarthritis (CIOA). The results showed that Tyrphostin A46 ameliorated cartilage and bone destructions .
Regulation of Bone Metabolism
Tyrphostin A46 has been shown to limit bone erosion and influence osteoclast generation . This suggests its potential therapeutic utility in joint degenerative disorders .
Modulation of Glucose Metabolism
Tyrphostin A46 has been shown to reduce blood glucose levels in nonobese diabetic (NOD) mice . This suggests its potential as a therapy for diabetes .
Regulation of Transcription Factors
Tyrphostin A46 modulates the expression of major transcription factors and adipokines associated with insulin insensitivity and diabetes . This includes the upregulation of C-enhanced binding protein (C/EBP) .
Treatment of Other Diseases
Given its ability to modulate the Jak-Stat signaling pathway, Tyrphostin A46 holds promise as a treatment for a variety of disorders ranging from oncology to diseases thought as immune mediated .
Wirkmechanismus
Target of Action
Tyrphostin A46, also known as AG 99, is a compound that has been found to target several key proteins in cellular processes. One of its primary targets is the cyclin B1/p34cdc2 complex , which plays a crucial role in cell cycle progression. Additionally, it has been shown to inhibit the Pup proteasome system in Mycobacterium tuberculosis , making it a potential target for new drug development against this bacterium.
Mode of Action
Tyrphostin A46 interacts with its targets by inhibiting their activity. In the case of the cyclin B1/p34cdc2 complex, Tyrphostin A46 suppresses cyclin B1 and reduces the functional activity of the complex . This results in a significant delay in the progression of cells through the G1 and S phases of the cell cycle . For the Pup proteasome system in Mycobacterium tuberculosis, Tyrphostin A46 inhibits the depupylation actions of Dop on the native substrate, FabD-Pup .
Biochemical Pathways
The action of Tyrphostin A46 affects several biochemical pathways. By inhibiting the cyclin B1/p34cdc2 complex, it impacts the cell cycle pathway , specifically the transition from the G1 to the S phase . In the context of Mycobacterium tuberculosis, Tyrphostin A46 disrupts the Pup proteasome system , a unique pathway in this bacterium and related genera .
Result of Action
The inhibition of the cyclin B1/p34cdc2 complex by Tyrphostin A46 leads to a delay in cell cycle progression, effectively inhibiting cell growth . This has been observed in hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell growth . In the context of Mycobacterium tuberculosis, the inhibition of the Pup proteasome system could potentially disrupt the bacterium’s protein degradation process .
Action Environment
The efficacy and stability of Tyrphostin A46 can be influenced by various environmental factors. For instance, the presence of other growth factors or hormones can affect its action. In one study, the combined treatment of LNCaP cells with DHT and EGF caused the largest decrease of UGT2B17 protein, but the addition of Tyrphostin A46 restored the level of UGT2B17 protein to that seen with the DHT alone . This suggests that the environment in which Tyrphostin A46 acts can significantly influence its efficacy.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOXQZNJFMKTKJ-XVNBXDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrphostin A46 | |
CAS RN |
118409-59-9, 122520-85-8 | |
Record name | Tyrphostin A46 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin A46 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin 46 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AG 99 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TYRPHOSTIN A46 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL2OF9022 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.